(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
Description
The compound “(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone” is a structurally complex molecule featuring a benzo[b][1,4]thiazine core substituted with a dimethylaminophenyl group at position 4, a fluorine atom at position 6, and a morpholino methanone moiety at position 2. The 1,1-dioxido group indicates the sulfone modification of the thiazine ring, which enhances electronic stability and influences solubility. The morpholino group, a six-membered ring containing oxygen and nitrogen, is known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability. Fluorine substitution at position 6 likely enhances lipophilicity and bioavailability, while the dimethylamino group may contribute to electron-donating effects or receptor binding interactions.
Properties
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-23(2)16-4-6-17(7-5-16)25-14-20(21(26)24-9-11-29-12-10-24)30(27,28)19-8-3-15(22)13-18(19)25/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHRXRKDEOXWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. Key steps may include:
Formation of the benzo[b][1,4]thiazine core: Starting with a substituted aniline, this might involve cyclization reactions.
Introduction of the fluorine atom: Fluorination can be achieved using electrophilic or nucleophilic fluorination reagents.
Attachment of the morpholine ring: This might require amination reactions using morpholine.
Dimethylamino group incorporation: Introduced using reagents like dimethylamine under appropriate conditions.
Industrial Production Methods: While laboratory synthesis might employ batch processes, industrial production would likely use continuous flow reactors for efficiency. Scaling up typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The dimethylamino and morpholino groups can undergo oxidation to form various oxidative states.
Reduction: The benzo[b][1,4]thiazine core might be reducible under hydrogenation conditions.
Substitution: The fluorine atom can participate in substitution reactions, depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution might use reagents like sodium hydroxide or lithium diisopropylamide (LDA).
Major Products Formed: Depending on the specific reactions, products can include fluorinated analogs, oxidized derivatives, and reduced forms with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, investigating reaction mechanisms and pathway elucidation.
Medicine: May serve as a lead compound for drug development, with possible activities ranging from antimicrobial to anticancer effects.
Industry: Applications could span from the development of advanced materials to catalysts in organic synthesis.
Mechanism of Action
The compound's effects are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino and morpholino groups suggests it might act as an inhibitor or modulator of certain biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structural and synthetic parallels:
Structural Analogues from the Evidence
Key Comparative Insights
- Fluorine Substitution: Fluorinated aromatic systems (e.g., 2,4-difluorophenyl in –2) are common in medicinal chemistry for modulating lipophilicity and metabolic stability. The 6-fluoro substituent in the target compound may similarly enhance membrane permeability compared to non-fluorinated benzo[b][1,4]thiazines.
- Sulfone vs. Sulfonyl Groups: The 1,1-dioxido (sulfone) group in the target compound contrasts with sulfonyl-linked systems in –2.
- Morpholino Methanone vs. Other Solubilizing Groups: Morpholino-containing compounds (e.g., ) exhibit enhanced solubility compared to non-polar analogs. The morpholino methanone in the target compound may offer similar advantages over simpler alkyl or aryl ketones.
Pharmacokinetic and Physicochemical Predictions
Biological Activity
The compound (4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone, with the CAS number 1251687-24-7, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22FN3O4S, with a molecular weight of 431.5 g/mol. The structure features a dimethylamino group, a fluorine atom, and a morpholine ring attached to a benzo[b][1,4]thiazine core. These structural components are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1251687-24-7 |
| Molecular Formula | C21H22FN3O4S |
| Molecular Weight | 431.5 g/mol |
| Fluorine Content | Yes |
| Dimethylamino Group | Present |
Anticancer Properties
Recent studies have indicated that compounds similar to (4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone exhibit significant anticancer properties. For instance, benzothiazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
A study by Zhang et al. (2020) demonstrated that a related compound significantly reduced the viability of breast cancer cells in vitro, with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway.
Antimicrobial Activity
This compound also displays antimicrobial properties. Research indicates that similar benzothiazine derivatives have effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 8 µg/mL.
The biological activity of (4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The presence of the dimethylamino group enhances binding affinity to target enzymes involved in cancer cell metabolism.
- Receptor Modulation : The morpholine moiety may interact with specific receptors leading to altered signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Efficacy
In a preclinical model of lung cancer, treatment with a structurally related compound led to a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis through caspase activation.
Case Study 2: Antimicrobial Testing
A series of tests conducted on various bacterial strains revealed that the compound exhibited potent antibacterial activity. In vitro assays showed that it effectively inhibited bacterial growth at concentrations comparable to standard antibiotics.
Q & A
Q. How does the morpholino methanone group enhance the compound’s pharmacokinetic profile compared to other ketone derivatives?
Q. What in vitro assays are suitable for evaluating this compound’s activity against neurodegenerative targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
